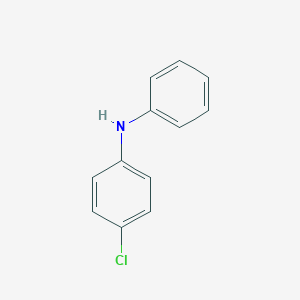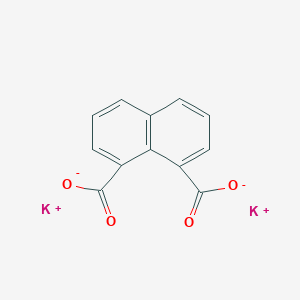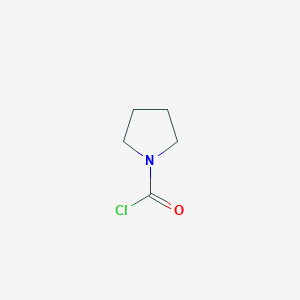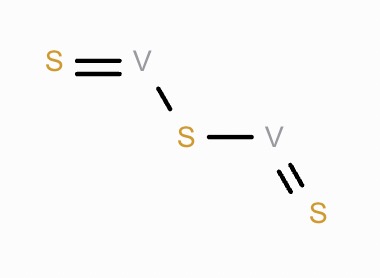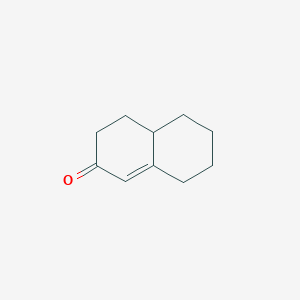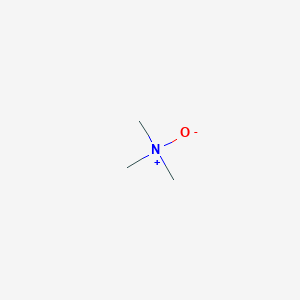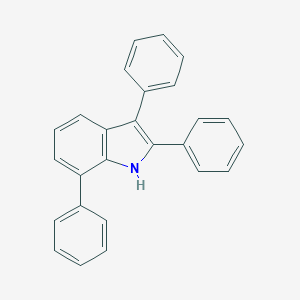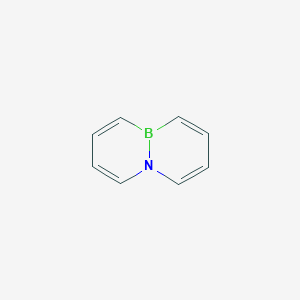
10,9-Borazaronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,9-Borazaronaphthalene, also known as BNAN, is a heterocyclic compound that contains boron. It has been found to have significant potential in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 10,9-Borazaronaphthalene is not fully understood. However, it is believed that it interacts with cellular components such as proteins and nucleic acids, leading to the inhibition of cell proliferation. 10,9-Borazaronaphthalene has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
10,9-Borazaronaphthalene has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 10,9-Borazaronaphthalene has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10,9-Borazaronaphthalene in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, 10,9-Borazaronaphthalene is also known to be unstable in the presence of moisture and oxygen, which can limit its use in certain experiments. Additionally, the synthesis of 10,9-Borazaronaphthalene can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving 10,9-Borazaronaphthalene. One area of interest is the development of new boron-containing compounds for use in cancer therapy. Another area of research involves the use of 10,9-Borazaronaphthalene as a fluorescent probe for the detection of boron in biological systems. Additionally, the potential use of 10,9-Borazaronaphthalene in the development of new materials and sensors is an area of active research.
Synthesemethoden
The synthesis of 10,9-Borazaronaphthalene can be achieved through several methods, including the reaction of 1,4-naphthoquinone with boron tribromide or boron trichloride in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,4-naphthoquinone with boron trifluoride etherate in the presence of a base. The yield of 10,9-Borazaronaphthalene can be improved by using a solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
10,9-Borazaronaphthalene has been found to have significant potential in various scientific research applications. It has been used as a fluorescent probe for the detection of boron in biological systems and as a precursor for the synthesis of boron-containing compounds. 10,9-Borazaronaphthalene has also been studied for its potential as an anticancer agent, due to its ability to inhibit the proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
1425-58-7 |
|---|---|
Produktname |
10,9-Borazaronaphthalene |
Molekularformel |
C8H8BN |
Molekulargewicht |
128.97 g/mol |
IUPAC-Name |
azaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H8BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H |
InChI-Schlüssel |
GSVAFVMURLKGLG-UHFFFAOYSA-N |
SMILES |
B12C=CC=CN1C=CC=C2 |
Kanonische SMILES |
B12C=CC=CN1C=CC=C2 |
Andere CAS-Nummern |
1425-58-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



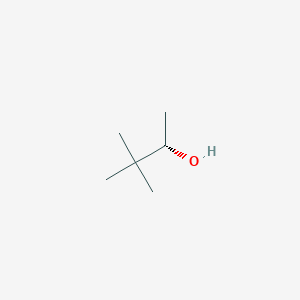
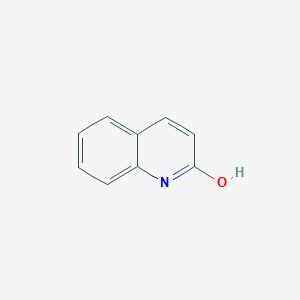
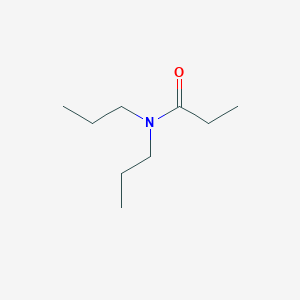
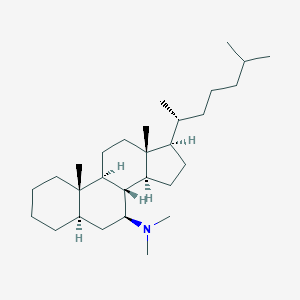
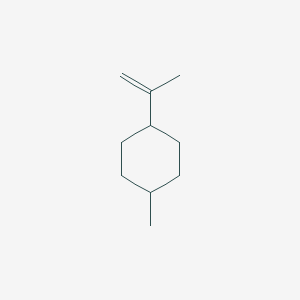
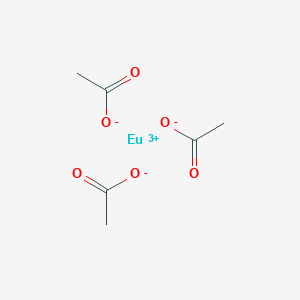
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
